
1-(2-Ethoxyethyl)azetidin-3-ol
Overview
Description
“1-(2-Ethoxyethyl)azetidin-3-ol” is a chemical compound with the CAS Number: 1486334-23-9 . It has a molecular weight of 145.2 and its IUPAC name is 1-(2-ethoxyethyl)-3-azetidinol .
Molecular Structure Analysis
The InChI code for “1-(2-Ethoxyethyl)azetidin-3-ol” is 1S/C7H15NO2/c1-2-10-4-3-8-5-7(9)6-8/h7,9H,2-6H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(2-Ethoxyethyl)azetidin-3-ol” is an oil at normal temperatures . It should be stored at a temperature of 4°C .Scientific Research Applications
- Azetidines are immensely reactive and have significant potential in synthetic chemistry . They are used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry . They also have important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
- The method of application involves various synthetic strategies towards functionalized azetidines . For example, a protocol has been developed for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones .
- The outcomes of these applications are the creation of functionally decorated heterocyclic compounds .
- The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
- The method of application involves reacting an imine and alkene compound under photochemical conditions to form an azetidine . This is a highly efficient and direct strategy for the synthesis of azetidines .
- The outcomes of these applications are the creation of azetidines, which exist in numerous natural products and have shown to result in improved pharmacokinetic properties as well as metabolic stability when incorporated into pharmaceutically relevant scaffolds .
Synthetic Chemistry
Photochemical Synthesis
- Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
- The method of application involves the use of azetidines as heterocyclic synthons . For example, Dr. Vishu Mehra and his team worked extensively on the synthetic transformations of C-3 functionalized azetidin-2-ones leading towards the synthesis of functionally decorated heterocyclic compounds .
- The outcomes of these applications are the preparation of functionally enriched heterocyclic scaffolds having biological relevance .
- Oxetanes and azetidines, including “1-(2-Ethoxyethyl)azetidin-3-ol”, are increasingly employed in medicinal chemistry . They are used as ester isosteres, providing improved metabolic stability and polarity .
- The method of application involves the synthesis of 3,3-disubstituted oxetane- and azetidine-ethers . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .
- The outcomes of these applications are the creation of oxetane ethers, which demonstrate excellent chemical stability across a range of conditions and an improved stability vis-à-vis analogous esters under basic and reducing conditions .
Ring-Opening and Expansion Reactions
Ester Isosteres in Medicinal Chemistry
- Azetidines, including “1-(2-Ethoxyethyl)azetidin-3-ol”, are used in the pharmaceutical industry . They are found in many natural products and are important in medicinal chemistry .
- The method of application involves the synthesis of azetidines and their derivatives, which are then used in the development of various drugs .
- The outcomes of these applications are the creation of new drugs with improved pharmacokinetic properties and metabolic stability .
- Azetidines are used in the development of hybrid pharmacophores . These are compounds that combine two or more pharmacophores, which are the molecular features that are necessary for a drug to interact with a specific target receptor or enzyme.
- The method of application involves the synthesis of azetidines and their incorporation into larger molecules to create hybrid pharmacophores .
- The outcomes of these applications are the creation of novel drugs with higher potential and efficacy compared to their analogues .
Pharmaceutical Industry
Development of Hybrid Pharmacophores
Safety And Hazards
properties
IUPAC Name |
1-(2-ethoxyethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-10-4-3-8-5-7(9)6-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRJVRHLBJULBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyethyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






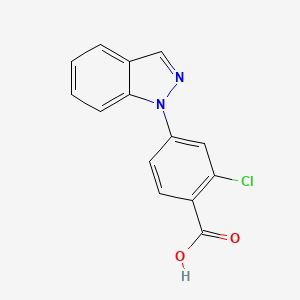
![4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B1428857.png)
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1428858.png)
![[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1428859.png)
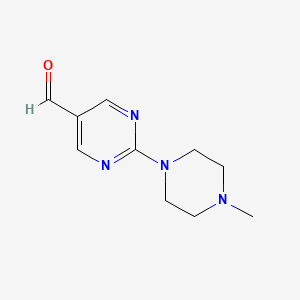
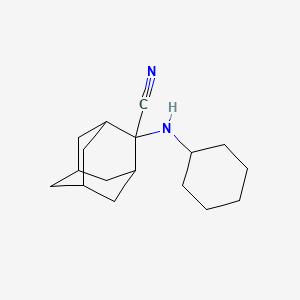
![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B1428869.png)
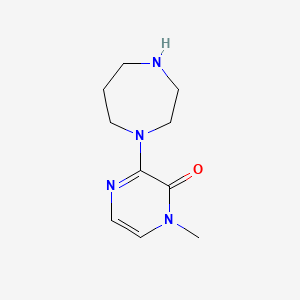
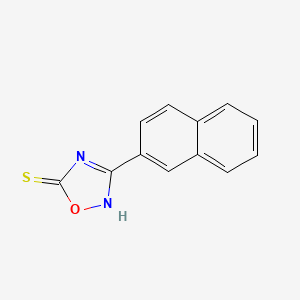
![5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428873.png)
![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)